molecular formula C8H7ClO3 B1371914 Methyl 2-chloro-5-hydroxybenzoate CAS No. 247092-10-0

Methyl 2-chloro-5-hydroxybenzoate

Cat. No.: B1371914
CAS No.: 247092-10-0
M. Wt: 186.59 g/mol
InChI Key: UCNCJYKKAJVLQK-UHFFFAOYSA-N
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Description

Methyl 2-chloro-5-hydroxybenzoate is a benzoate ester and a member of phenols . It is functionally related to salicylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C8H7ClO3 . The InChI code is 1S/C8H7ClO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3 . The Canonical SMILES is COC(=O)C1=C(C=CC(=C1)O)Cl .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 186.59 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 2 . The Exact Mass and Monoisotopic Mass are both 186.0083718 g/mol . The Topological Polar Surface Area is 46.5 Ų . The Heavy Atom Count is 12 .

Scientific Research Applications

Structural and Chemical Analysis

  • Methyl 2-chloro-5-hydroxybenzoate is structurally similar to methyl 4-hydroxybenzoate (methyl paraben), a compound extensively studied for its properties. Methyl paraben is used as an anti-microbial agent in cosmetics, personal-care products, and as a food preservative. Extensive intermolecular hydrogen bonding, detailed through Hirshfeld surface analysis, and computational calculations using Hartree Fock and Density Functional Theory methods, underline its significance in pharmaceutical activity (Sharfalddin et al., 2020).

Antibiotic Biosynthesis

  • Chlorinated analogues of compounds similar to this compound have been synthesized for studying the biosynthesis of various antibiotics. These derivatives are crucial for understanding the synthesis and mechanism of action of several important classes of antibiotics (Becker, 1984).

Pharmaceutical Development

  • Similar compounds to this compound have been synthesized for treating hyperproliferative and inflammatory disorders and cancer. The development of these compounds involves multi-step chemical processes, highlighting the complexity and potential of this compound in pharmaceutical applications (Kucerovy et al., 1997).

Environmental Impact and Fate

  • Studies on compounds like methyl hydroxybenzoate, closely related to this compound, reveal their widespread use as preservatives and their presence in aquatic environments. These studies are crucial to understanding the environmental fate, behavior, and potential impacts of similar compounds on ecosystems and human health (Haman et al., 2015).

Biomedical Research

  • This compound and related compounds have been studied for their biomedical applications. For example, methyl p-hydroxybenzoate, structurally similar to this compound, has been identified in the vaginal secretions of female dogs and influences the behavior of male dogs, indicating its potential role in biomedical research related to reproductive and pheromonal studies (Goodwin et al., 1979).

Properties

IUPAC Name

methyl 2-chloro-5-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCNCJYKKAJVLQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647458
Record name Methyl 2-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

247092-10-0
Record name Benzoic acid, 2-chloro-5-hydroxy-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=247092-10-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-chloro-5-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Compound (78) (9 g, 48.5 mmol) was subjected to diazotization using NaNO2 (4.5 g 48.5 mmol) in water (50 mL) and H2SO4 (10%, 100 mL). Excess nitrous acid was neutralized with urea. The reaction mixture was poured into a suspension of CuSO4. 5H2O (144 g, 577 mmol) and Cu2O (5.22 g, 41.4 mmol) in water (900 mL) at 0° C. The reaction mixture was stirred for 15 min. at 0-5° C. and was then extracted using diethyl ether (200 mL×3). The organic extract was washed, dried (anhy. Na2SO4), concentrated and purified using a silica gel column and 10% EtOAc in petroleum ether (60-80° C.) as eluant to obtain the title compound(80).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Cu2O
Quantity
5.22 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Quantity
900 mL
Type
solvent
Reaction Step Eight
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Nine

Synthesis routes and methods II

Procedure details

Compound of example 156 (9 g, 48.5 mmol) was subjected to diazotization using NaNO2 (4.5 g 48.5 mmol) in water (50 mL) and H2SO4 (10%, 100 mL). Excess nitrous acid was neutralized with urea. The reaction mixture was poured into a suspension of CuSO4.5H2O (144 g, 577 mmol) and Cu2O (5.22 g, 41.4 mmol) in water (900 mL) at 0° C. The reaction mixture was stirred for 15 min. at 0-5° C. and was then extracted using diethyl ether (3×200 mL). The organic extract was washed, dried (anhydrous Na2SO4), concentrated and purified using a silica gel column and 10% EtOAc in petroleum ether (60-80° C.) as eluant to obtain the title compound.
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuSO4.5H2O
Quantity
144 g
Type
reactant
Reaction Step Five
[Compound]
Name
Cu2O
Quantity
5.22 g
Type
reactant
Reaction Step Five
Name
Quantity
900 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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